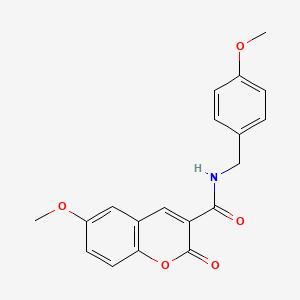
3-(4-fluorophenyl)-N-propyl-4,5-dihydro-5-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N-propyl-4,5-dihydro-5-isoxazolecarboxamide is a chemical compound that belongs to a class of organic compounds containing the isoxazole ring, a five-membered ring with an oxygen and nitrogen atom. The fluorophenyl group in the molecule suggests potential interactions with biological targets.
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the condensation of dimethylamine with other precursor molecules. For example, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was achieved through condensation with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Liu et al., 2016).
Molecular Structure Analysis
The molecular structure of similar fluorophenyl compounds has been characterized using techniques like X-ray crystallography. These structures often show intermolecular interactions like hydrogen bonds, which are crucial for the stability of the crystalline form (Jasinski et al., 2012).
Aplicaciones Científicas De Investigación
Isoxazole Derivatives as Immunomodulatory Agents
Isoxazole derivatives have been studied for their immunosuppressive properties, particularly in the context of disease-modifying antirheumatic drugs. For instance, derivatives like A77-1726 have shown strong inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine nucleotide synthesis. These findings highlight the potential of isoxazole derivatives in modulating immune responses, which could have implications for treating autoimmune diseases and managing organ transplantation (Knecht & Löffler, 1998).
Isoxazole-Containing Polymers for Material Science
Research has also delved into the synthesis of aromatic polyamides incorporating ether and isopropylidene or hexafluoroisopropylidene links, using isoxazole derivatives. These polymers exhibit desirable properties such as high thermal stability and solubility in polar solvents, suggesting their utility in creating robust materials for various industrial applications (Hsiao & Yu, 1996).
Isoxazole Derivatives in Anticancer Research
Novel isoxazole clubbed 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities, indicating the versatility of isoxazole derivatives in developing therapeutic agents. The antibacterial and antitubercular efficacy of these compounds opens up new avenues for drug development against infectious diseases (Shingare et al., 2018).
Fluorinated Isoxazole Derivatives for Antiviral and Anticancer Applications
Studies on fluorinated isoxazole derivatives, such as the synthesis and evaluation of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides, demonstrate the chemical versatility and potential therapeutic applications of fluorinated compounds in the realm of antiviral and anticancer research. These compounds' structural features and biological activities underscore the importance of fluorination in modulating pharmacological properties (Ford et al., 1986).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-N-propyl-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-2-7-15-13(17)12-8-11(16-18-12)9-3-5-10(14)6-4-9/h3-6,12H,2,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFPMMSLRNJPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC(=NO1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((2S)-1-{[6-(2-methylphenyl)[1,3]dioxolo[4,5-g]quinolin-7-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5521552.png)
![3-(5-methyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5521569.png)
![4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521577.png)
![N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5521591.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5521595.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)
![8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521601.png)

![ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)
![1-{[2-(diethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5521614.png)
![7-fluoro-N,3-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5521617.png)

![1-{[3-(2-methoxyethyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5521638.png)
![N-[2-(benzyloxy)-5-bromobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521647.png)